6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a fused ring system combining imidazole and thiadiazole rings. This compound is of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclocondensation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation . Another method involves the reaction of 6-(phenyl/4-chlorophenyl)imidazothiazole-3-acetic acid hydrazide with isothiocyanates in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Microwave-assisted synthesis is particularly promising for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions.
Nucleophilic substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens and nitro groups for electrophilic substitution.
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the aromatic ring, while nucleophilic substitution can modify the thiadiazole ring .
Scientific Research Applications
6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound also exhibits antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against human tumor cell lines.
5-(Benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine: Exhibits significant antimicrobial and antifungal activities.
Uniqueness
6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its combination of imidazole and thiadiazole rings, which confer a broad spectrum of biological activities. Its ability to undergo both electrophilic and nucleophilic substitution reactions further enhances its versatility in chemical synthesis .
Properties
Molecular Formula |
C12H10ClN3S |
---|---|
Molecular Weight |
263.75 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H10ClN3S/c1-2-11-15-16-7-10(14-12(16)17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
FKQJMSSKJAJPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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